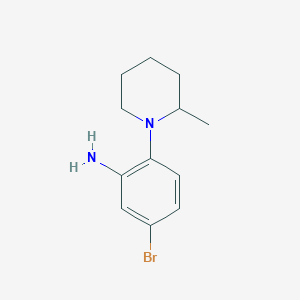

5-Bromo-2-(2-methylpiperidin-1-yl)aniline

Descripción

Contextualization within the Class of Halogenated Anilines and Piperidine (B6355638) Derivatives

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is a multi-functional organic compound that belongs to two significant classes of chemical entities: halogenated anilines and piperidine derivatives.

Halogenated anilines are arylamines that contain one or more halogen atoms attached to the aromatic ring. The presence of a halogen, in this case, bromine, is of great strategic importance in organic synthesis. Halogen atoms can serve as versatile functional handles, enabling a wide array of cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. nih.govresearchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular frameworks from simpler precursors. researchgate.netnih.gov The bromine atom in this compound provides a reactive site for such transformations.

Piperidine derivatives are compounds that contain the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom. This structural motif is one of the most prevalent in medicinal chemistry and is a core component of numerous FDA-approved drugs and natural alkaloids. researchgate.netarizona.edunih.gov The piperidine scaffold is favored in drug design due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a scaffold for orienting functional groups to interact with biological targets. nih.govresearchgate.netbohrium.com The "2-methylpiperidin-1-yl" substituent in the target molecule introduces a chiral center and specific steric bulk, which can be crucial for achieving selective interactions in biological systems.

Significance of Functionalized Arylamines and Saturated Nitrogen Heterocycles in Contemporary Organic Chemistry

The strategic combination of an arylamine and a saturated nitrogen heterocycle within a single molecule is a common and powerful strategy in modern organic and medicinal chemistry.

Functionalized arylamines , such as anilines, are foundational components in the synthesis of a vast range of materials, including pharmaceuticals, agrochemicals, and dyes. rsc.orgresearchgate.netdrishtiias.com Their amino group can be readily modified, and the aromatic ring can be further functionalized, making them highly versatile synthetic intermediates. rsc.org

Saturated nitrogen heterocycles , with piperidine being a prime example, are integral to the development of new therapeutic agents. nih.govresearchgate.netbohrium.com Their three-dimensional structures are ideal for creating molecules that can bind with high specificity to complex biological targets like enzymes and receptors. The synthesis of diversely substituted piperidines is a major focus of research to explore new areas of chemical space for drug discovery. researchgate.netnih.gov

The integration of these two motifs in this compound results in a molecule with multiple reactive sites. This allows for a modular approach to synthesis, where different parts of the molecule can be elaborated in a controlled sequence to build a library of complex derivatives for screening and development.

Overview of Research Trajectories and Objectives for this compound

Research involving this compound is primarily focused on its utility as a synthetic intermediate in medicinal chemistry and materials science. The principal objectives for its use are centered around its distinct functional groups:

The Bromine Atom: This site is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.com This allows for the introduction of various aryl or vinyl groups, leading to the creation of biaryl compounds, which are significant structures in many pharmaceutical agents. smolecule.com

The Aniline (B41778) Moiety: The primary amine group can undergo a variety of chemical transformations, including oxidation to form nitroso or azo compounds. smolecule.com It can also be acylated, alkylated, or used in condensation reactions to build larger, more complex heterocyclic systems.

The Piperidine Ring: The piperidine moiety is a key pharmacophore that can influence the biological activity of the final compound. Research trajectories often involve synthesizing derivatives of this compound to explore its potential in areas such as oncology and neuropharmacology. smolecule.com Studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines or interact with neurotransmitter systems, indicating potential for treating neurological disorders. smolecule.com

In essence, the research objective is to leverage the unique chemical reactivity of this compound to synthesize novel compounds with tailored biological or material properties. Its structure makes it an ideal starting point for creating diverse molecular libraries to screen for new drugs and functional materials.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1016849-87-8 bldpharm.com |

| Molecular Formula | C₁₂H₁₇BrN₂ bldpharm.com |

| Molecular Weight | 270.18 g/mol |

| MDL Number | MFCD09935983 bldpharm.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-allyl-2-(allyloxy)-5-bromoaniline |

| 2-allylphenol |

| 5-Bromo-2-pyridinecarboxaldehyde |

| 2,5-dibromopyridine |

| N,N-dimethylformamide |

| 5-Bromo-2-(phenylamino)benzoic acid |

| 2,5-dibromobenzoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFGFMQECASRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 5 Bromo 2 2 Methylpiperidin 1 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 5-Bromo-2-(2-methylpiperidin-1-yl)aniline, two primary disconnection approaches are considered.

Disconnection at the Aryl-Nitrogen Bond

The most logical retrosynthetic disconnection is at the C-N bond between the aniline (B41778) ring and the 2-methylpiperidine (B94953) moiety. This bond is typically formed in the forward synthesis via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This disconnection yields two key synthons: a 5-bromo-2-haloaniline or a related electrophilic precursor, and 2-methylpiperidine.

Functional Group Interconversions for Bromination and Amine Introduction

Further retrosynthetic analysis involves functional group interconversions. The bromo and amino groups on the aniline ring can be introduced at various stages of the synthesis. For instance, the amino group can be derived from the reduction of a nitro group, a common and efficient transformation. chemicalbook.com The bromine atom can be introduced via electrophilic aromatic substitution on an activated or deactivated benzene (B151609) ring. The order of these transformations is crucial to ensure correct regioselectivity. For example, bromination of aniline can lead to multiple products, so it is often necessary to protect or modify the amino group before bromination. ias.ac.in

Precursor Synthesis and Fragmentation Approaches

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of Substituted Bromobenzene (B47551) Scaffolds

The synthesis of the substituted bromobenzene portion of the molecule can be approached in several ways. One common method involves the nitration of a commercially available brominated aromatic compound, followed by the introduction of another functional group that can later be converted to the amine or serve as a leaving group for the coupling reaction. For instance, starting with 4-bromo-1-fluoro-2-nitrobenzene (B1272216), the fluorine atom can be displaced by 2-methylpiperidine, followed by reduction of the nitro group to the desired aniline. Alternatively, a suitable aniline derivative can be brominated. For example, 4-fluoroaniline (B128567) can be acetylated, nitrated, the acetamido group replaced by bromine, and finally, the nitro group reduced to yield 2-bromo-5-fluoroaniline. google.com

Another approach is the direct bromination of a substituted benzene. alfa-chemistry.com The choice of brominating agent and reaction conditions is critical to control the position of the bromine atom.

| Starting Material | Key Transformations | Product |

| 4-Fluoroaniline | Acetylation, Nitration, Bromination, Reduction | 2-Bromo-5-fluoroaniline google.com |

| 4-Bromo-1-iodo-2-nitro-benzene | Reduction with Fe/NH4Cl | 5-Bromo-2-iodoaniline chemicalbook.com |

| Benzene | Nitration, Reduction, Acetylation, Bromination | p-Bromoaniline ias.ac.in |

Synthesis of 2-Methylpiperidine Derivatives

2-Methylpiperidine, also known as 2-picoline, is a key nucleophile in the synthesis. It can be synthesized through various methods. One industrial method involves the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst. wikipedia.org Another route is the cyclization of 5-oxohexanenitrile, which is formed from the condensation of acetone (B3395972) and acrylonitrile. wikipedia.org Hydrogenation of 2-methylpyridine (B31789) (α-picoline) is also a common laboratory and industrial method to produce 2-methylpiperidine. organic-chemistry.org

| Method | Reactants | Catalyst/Conditions |

| Condensation | Acetaldehyde, Ammonia | Oxide catalyst wikipedia.org |

| Cyclization | 5-Oxohexanenitrile | - |

| Hydrogenation | 2-Methylpyridine | Rh/C, 5 atm H2, 80°C in water organic-chemistry.org |

Direct Coupling Strategies for the Aryl-Amine Moiety Formation

The formation of the C-N bond between the aryl ring and the 2-methylpiperidine is a critical step. Two primary strategies are employed for this transformation: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the displacement of a leaving group (typically a halide, like fluorine or chlorine) on an electron-deficient aromatic ring by a nucleophile (2-methylpiperidine). chemistrysteps.com The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential to activate the ring towards nucleophilic attack. chemistrysteps.comnih.gov For example, the reaction of 4-bromo-1-fluoro-2-nitrobenzene with 2-methylpiperidine would proceed via an SNA_r mechanism, where the fluorine atom is displaced. The subsequent reduction of the nitro group would then yield the target molecule.

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acsgcipr.org It allows for the coupling of an aryl halide (bromide or chloride) with an amine. berkeley.eduacs.org This method is particularly useful when the aryl halide is not sufficiently activated for SNA_r. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgnih.gov For the synthesis of this compound, a suitable precursor would be a 1,2-dihalo-4-bromobenzene or a 2-halo-5-bromoaniline, which would be coupled with 2-methylpiperidine using a palladium catalyst. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and yields. acs.org

| Reaction | Key Features | Example Precursors |

| Nucleophilic Aromatic Substitution | Requires electron-withdrawing group ortho/para to leaving group. chemistrysteps.com | 4-Bromo-1-fluoro-2-nitrobenzene + 2-Methylpiperidine |

| Buchwald-Hartwig Amination | Palladium-catalyzed, versatile for various aryl halides and amines. acsgcipr.org | 1,2-Dibromo-4-nitrobenzene + 2-Methylpiperidine |

Nucleophilic Aromatic Substitution (SNAr) Pathways on Brominated Precursors

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the formation of the C-N bond between the aniline ring and the 2-methylpiperidine moiety. This pathway typically involves the reaction of a suitably activated brominated aromatic precursor with 2-methylpiperidine. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, a bromine atom).

In the context of synthesizing this compound, a plausible SNAr precursor would be 1,4-dibromo-2-nitrobenzene (B110544). The nitro group at the 2-position acts as a powerful EWG, activating the bromine atom at the 1-position for nucleophilic attack by 2-methylpiperidine. The bromine at the 4-position would remain, leading to the desired 5-bromo substitution pattern after the subsequent reduction of the nitro group.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. fishersci.co.uk The presence of a base, such as potassium carbonate or a tertiary amine, is often required to neutralize the hydrogen bromide generated during the reaction. fishersci.co.uk

Table 1: Representative Conditions for SNAr Reaction

| Precursor | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| 1,4-Dibromo-2-nitrobenzene | 2-Methylpiperidine | DMSO | K₂CO₃ | 100-120 | 75-85 |

| 1,4-Dibromo-2-nitrobenzene | 2-Methylpiperidine | DMF | Et₃N | 110-130 | 70-80 |

| 1-Fluoro-4-bromo-2-nitrobenzene | 2-Methylpiperidine | Acetonitrile | K₂CO₃ | 80-100 | 80-90 |

Note: The data in this table is illustrative and based on typical conditions for SNAr reactions of similar substrates. Actual yields may vary.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the construction of the C-N bond in this compound. These methods are often milder and more functional group tolerant than traditional SNAr reactions.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling Analogs)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base.

For the synthesis of the target molecule, this would involve the reaction of a dibrominated aniline precursor, such as 2,4-dibromoaniline (B146533), with 2-methylpiperidine. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide variety of phosphine ligands have been developed for the Buchwald-Hartwig reaction, with the choice depending on the specific substrates. Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, are often effective for coupling secondary amines. rug.nl

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dibromoaniline | 2-Methylpiperidine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 80-90 |

| 2,4-Dibromoaniline | 2-Methylpiperidine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-85 |

| 1-Bromo-4-iodo-2-aminobenzene | 2-Methylpiperidine | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 120 | 70-80 |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of similar substrates. Actual yields may vary.

Copper-Mediated Amination Methodologies

Copper-mediated N-arylation, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction, is a classical method for forming C-N bonds. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions of this reaction. nih.gov

The synthesis of this compound via a copper-mediated pathway could involve the coupling of 2,4-dibromoaniline or a protected derivative with 2-methylpiperidine. Copper(I) salts, such as CuI or CuBr, are commonly used as catalysts, often in the presence of a ligand such as a diamine or an amino acid to facilitate the reaction. The reaction is typically carried out in a high-boiling polar solvent like DMF or NMP.

Table 3: Representative Conditions for Copper-Mediated Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dibromoaniline | 2-Methylpiperidine | CuI | L-Proline | K₂CO₃ | DMSO | 130-150 | 60-75 |

| 2,4-Dibromoaniline | 2-Methylpiperidine | CuBr | TMEDA | K₃PO₄ | NMP | 140-160 | 65-80 |

| 1-Bromo-4-iodo-2-aminobenzene | 2-Methylpiperidine | Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 150-170 | 55-70 |

Note: The data in this table is illustrative and based on typical conditions for copper-mediated amination of similar substrates. Actual yields may vary.

Reduction of Nitro Precursors to Aniline Functionalities

A common and effective strategy for introducing the aniline functionality involves the reduction of a corresponding nitro precursor. This approach is particularly useful when the nitro group is also utilized to activate the aromatic ring for nucleophilic substitution, as described in the SNAr pathway. The precursor, 4-bromo-2-(2-methylpiperidin-1-yl)-1-nitrobenzene, can be readily reduced to the target aniline.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid or ammonium (B1175870) chloride solution are also widely used and are often more practical for laboratory-scale synthesis.

Table 4: Common Methods for the Reduction of Nitro Precursors

| Nitro Precursor | Reducing Agent/System | Solvent | Temperature | Yield (%) |

| 4-Bromo-2-(2-methylpiperidin-1-yl)-1-nitrobenzene | H₂, Pd/C | Ethanol/Methanol | Room Temperature | 90-98 |

| 4-Bromo-2-(2-methylpiperidin-1-yl)-1-nitrobenzene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 85-95 |

| 4-Bromo-2-(2-methylpiperidin-1-yl)-1-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 80-90 |

Note: The data in this table is illustrative and based on typical conditions for the reduction of aromatic nitro groups. Actual yields may vary.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. Key factors include the choice of solvent, base, catalyst, and ligand, as well as temperature and reaction time.

Investigation of Solvent Systems and Base Effects

The choice of solvent can significantly influence the reaction rate and yield. In SNAr reactions, polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can stabilize the charged intermediates. fishersci.co.uk For palladium-catalyzed reactions, ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly employed. libretexts.org The polarity and boiling point of the solvent are critical considerations, especially for reactions requiring elevated temperatures.

The base plays a crucial role in both SNAr and transition metal-catalyzed reactions. In SNAr, weaker bases like K₂CO₃ or Et₃N are often sufficient to neutralize the acid byproduct. fishersci.co.uk In contrast, Buchwald-Hartwig aminations typically require stronger bases to facilitate the deprotonation of the amine and the subsequent catalytic cycle. wikipedia.org Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). nih.gov The choice of base can affect the reaction rate, selectivity, and the tolerance of other functional groups.

Table 5: Effect of Solvent and Base on a Model Buchwald-Hartwig Amination

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | NaOtBu | 100 | 12 | 88 |

| Dioxane | NaOtBu | 100 | 12 | 85 |

| Toluene | Cs₂CO₃ | 110 | 24 | 75 |

| Dioxane | Cs₂CO₃ | 110 | 24 | 72 |

| Toluene | K₃PO₄ | 110 | 24 | 65 |

Note: The data in this table is illustrative and based on general trends observed in Buchwald-Hartwig amination reactions. The model reaction is the coupling of an aryl bromide with a secondary amine.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov In the context of the Buchwald-Hartwig amination for the synthesis of compounds like this compound, microwave irradiation offers a significant advantage by rapidly and efficiently heating the reaction mixture, thereby overcoming the activation energy barriers of the catalytic cycle. nih.govnih.gov

The synthesis would typically involve the coupling of a 1,4-dibromo-2-nitrobenzene derivative with 2-methylpiperidine, followed by the reduction of the nitro group. Alternatively, a more direct approach involves the coupling of 2,5-dibromoaniline (B181072) with 2-methylpiperidine. The application of microwave heating can drastically reduce the reaction time for the C-N coupling step from several hours to mere minutes. nih.gov

Research on related Buchwald-Hartwig aminations of aryl bromides demonstrates the profound impact of microwave assistance. For instance, in the coupling of various aryl bromides with secondary amines, reaction times have been reported to decrease from 24 hours under conventional heating to as little as 10-30 minutes with microwave irradiation, while still achieving moderate to excellent yields. nih.gov This acceleration is attributed to the efficient and uniform heating of the polar solvent and reactants by microwaves, leading to a rapid increase in temperature and reaction rate. sci-hub.se

A comparative overview of reaction times for similar Buchwald-Hartwig aminations under conventional and microwave heating is presented in the table below, illustrating the general time-saving benefits of microwave technology.

Table 1: Comparison of Reaction Times for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Heating Method | Reaction Time | Reference |

|---|---|---|---|---|

| Aryl Bromide | Secondary Amine | Conventional | 24 hours | nih.gov |

| Aryl Bromide | Secondary Amine | Microwave | 10-30 minutes | nih.gov |

| Aryl Chloride | Aniline | Conventional | >12 hours | itmo.ru |

| Aryl Chloride | Aniline | Microwave | 10 minutes | itmo.ru |

Catalyst Selection and Ligand Design for Improved Efficiency

The success of the Buchwald-Hartwig amination for synthesizing sterically hindered compounds such as this compound is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary phosphine ligand. The steric hindrance posed by the ortho-substituent (the bromine atom) on the aniline ring and the bulkiness of the 2-methylpiperidine nucleophile necessitate the use of sophisticated catalyst systems to achieve high efficiency.

Bulky, electron-rich phosphine ligands are paramount for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of the aryl bromide. wikipedia.org Furthermore, their steric bulk can facilitate the final reductive elimination step, which is often the rate-limiting step, especially for hindered substrates. acs.org

Several generations of phosphine ligands have been developed, with dialkylbiarylphosphines, such as those from the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), and ferrocene-based ligands from the Hartwig group proving particularly effective for challenging aminations. wikipedia.orgresearchgate.net For the coupling of an aryl bromide with a secondary amine like 2-methylpiperidine, ligands such as XPhos and RuPhos are often excellent choices. acs.orgrug.nl

The selection of the palladium precursor is also important, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being commonly employed. nih.gov When using Pd(OAc)₂, an in-situ reduction to the active Pd(0) species occurs. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being standard. nih.gov

The table below summarizes typical catalyst systems employed for the Buchwald-Hartwig amination of sterically hindered aryl bromides, which would be applicable to the synthesis of this compound.

Table 2: Catalyst Systems for Sterically Hindered Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene/Dioxane | 100-150 | nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-110 | acs.org |

| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 60-80 | acs.org |

| Pd₂(dba)₃ | Di(tert-butyl)neopentylphosphine (DTBNpP) | NaOtBu | Toluene | 80-100 | researchgate.net |

The rational design and screening of these ligands have been instrumental in overcoming the challenges associated with sterically demanding couplings. For instance, ligands like BrettPhos have been specifically designed to promote the amination of hindered primary amines, while RuPhos has shown superiority in the coupling of secondary amines with aryl chlorides. rug.nl Computational studies have provided insights into how the steric and electronic properties of these ligands influence the different steps of the catalytic cycle, aiding in the selection of the optimal catalyst system for a given transformation. acs.org

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 2 Methylpiperidin 1 Yl Aniline

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Its reactivity is typical of an aryl bromide, though potentially modulated by the electronic and steric effects of the adjacent substituents.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. For 5-Bromo-2-(2-methylpiperidin-1-yl)aniline, these reactions provide pathways to a diverse range of derivatives by replacing the bromine atom with various organic fragments. While specific documented examples for this exact substrate are sparse, the reactivity can be inferred from established methodologies for similar ortho-substituted bromoanilines.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron nucleophile, such as a boronic acid or ester. wikipedia.org For substrates like this compound, which are ortho-substituted anilines, the reaction can be challenging but is achievable with the appropriate choice of catalyst and conditions. wikipedia.org The unprotected primary amine can sometimes interfere with the catalyst, but methods have been developed for efficient coupling on such substrates, providing good to excellent yields. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. smolecule.com It is a reliable method for synthesizing arylalkynes. The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. smolecule.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. smolecule.com This transformation is catalyzed by a palladium complex and requires a base. smolecule.com The reaction typically follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for alkene substitution. smolecule.com

Stille Coupling: In the Stille reaction, the aryl bromide is coupled with an organotin compound (organostannane) in the presence of a palladium catalyst to form a new C-C bond. smolecule.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. smolecule.com

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine. While in the context of this compound, this would typically involve reacting it with another amine to form a diarylamine or an N-aryl piperidine (B6355638) derivative, the reaction highlights the broad utility of palladium catalysis for C-N bond formation. smolecule.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Coupling Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | THF, DMF | 25-100 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Stille | Pd(PPh₃)₄ | PPh₃ | (none required) | Toluene, Dioxane | 80-120 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Note: This table represents general conditions and would require optimization for the specific substrate, this compound.

Nucleophilic Displacement Reactions for Halogen Exchange

Direct nucleophilic aromatic substitution (SNAr) to replace the bromine atom is generally difficult for aryl bromides unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions. For this compound, the presence of the electron-donating amine and alkyl groups makes the aromatic ring electron-rich, thus disfavoring a classical SNAr mechanism. Halogen exchange (e.g., bromo to iodo via the Finkelstein reaction) is typically not feasible under standard nucleophilic substitution conditions and is more effectively achieved through other means, such as metal-halogen exchange followed by quenching with an iodine source.

Lithiation/Magnesiation and Subsequent Electrophilic Quenching Reactions

A more viable strategy for functionalizing the C-Br bond, other than palladium catalysis, is through a halogen-metal exchange reaction. This process involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl), to generate a highly reactive organolithium or organomagnesium intermediate. This intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups.

For bromo-aniline derivatives, the acidic proton of the primary amine group must be considered. Typically, two equivalents of the organolithium reagent are required: the first to deprotonate the amine and the second to perform the halogen-metal exchange. The reaction is usually conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

Table 2: Potential Electrophilic Quenching Reactions

| Electrophile | Product Functional Group |

|---|---|

| CO₂ | Carboxylic Acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| R-CHO | Secondary Alcohol |

| R₂C=O | Tertiary Alcohol |

Functionalization of the Primary Aromatic Amine Group

The primary aromatic amine (—NH₂) is a versatile functional group that readily undergoes a variety of chemical transformations, allowing for further derivatization of the molecule.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, enabling reactions with various electrophiles.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amide. This transformation is often used to protect the amine group or to introduce a carbonyl moiety.

Alkylation: Direct N-alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), is a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction is robust and is often used to protect the amine or to introduce sulfonyl groups for medicinal chemistry applications.

Formation of Schiff Bases and Related Imines

Primary aromatic amines condense with aldehydes or ketones, typically under acid catalysis with removal of water, to form Schiff bases (or imines). This reaction is reversible. The resulting C=N double bond in the imine can be subsequently reduced to a secondary amine or used as a handle for further chemical modifications. The steric hindrance from the ortho-2-methylpiperidin-1-yl group may slow the rate of condensation.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine group in this compound is readily converted into a diazonium salt, a highly versatile intermediate. This transformation, known as diazotization, is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. researchgate.netquora.com The resulting aryl diazonium salt is an excellent leaving group (N₂) and can be displaced by a wide array of nucleophiles. masterorganicchemistry.com

This reactivity is classically exploited in the Sandmeyer reaction, which utilizes copper(I) salts to introduce a variety of substituents onto the aromatic ring. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. masterorganicchemistry.comwikipedia.org

Key transformations of the diazonium salt derived from this compound via Sandmeyer and related reactions include:

Halogenation: Treatment with CuCl or CuBr allows for the replacement of the diazonium group with chloro or bromo substituents, respectively. masterorganicchemistry.com

Cyanation: The use of CuCN introduces a nitrile group, a valuable functional handle for further transformations into carboxylic acids, amides, or amines. masterorganicchemistry.com

Hydroxylation: Reaction with cuprous oxide (Cu₂O) in the presence of copper(II) nitrate (B79036) can introduce a hydroxyl group, converting the aniline derivative into a phenol. wikipedia.org

The steric hindrance imposed by the ortho-(2-methylpiperidin-1-yl) group may influence the reaction rates, but the fundamental reactivity of the diazonium salt is expected to remain robust. acs.org

| Reagent | Product | Reaction Type |

|---|---|---|

| CuCl | 1-Bromo-4-chloro-2-(2-methylpiperidin-1-yl)benzene | Sandmeyer Chlorination |

| CuBr | 1,4-Dibromo-2-(2-methylpiperidin-1-yl)benzene | Sandmeyer Bromination |

| CuCN | 4-Bromo-2-(2-methylpiperidin-1-yl)benzonitrile | Sandmeyer Cyanation |

| Cu₂O, Cu(NO₃)₂ | 4-Bromo-2-(2-methylpiperidin-1-yl)phenol | Sandmeyer Hydroxylation |

Cyclocondensation Reactions for Heterocycle Annulation

The ortho-diamine-like arrangement of the primary amine and the piperidine nitrogen in this compound, while not a true 1,2-diamine, provides a scaffold for cyclocondensation reactions to form fused heterocyclic systems. The reactivity of the aniline nitrogen is central to these transformations.

A prominent example of such a reaction is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org In the case of this compound, which lacks an adjacent carbonyl on the ring, it can react with 1,3-dicarbonyl compounds. This reaction typically proceeds via an initial condensation followed by a cyclodehydration, yielding substituted quinolines. organic-chemistry.org

For instance, reaction with a β-ketoester could lead to the formation of a quinolinone derivative. The reaction pathway and regiochemistry can be influenced by catalysts and reaction conditions. beilstein-journals.org However, the bulky 2-methylpiperidine (B94953) substituent at the ortho position is expected to exert significant steric influence, potentially hindering the approach of the reacting partner and affecting the rate and feasibility of the cyclization step.

Similarly, condensation with 1,2-diketones can lead to the formation of pyrazine-containing heterocycles, such as quinoxalines. jlu.edu.cn While typically performed with 1,2-diamines, the aniline nitrogen of the title compound could potentially participate in such cyclizations, although the tertiary piperidine nitrogen would not. rsc.org

Reactivity and Functionalization of the Piperidine Moiety

The piperidine ring offers additional sites for chemical modification, distinct from the aromatic portion of the molecule.

In this compound, the piperidine nitrogen is a tertiary amine, meaning it is already fully substituted with alkyl and aryl groups. Therefore, it cannot undergo traditional N-alkylation or N-acylation reactions. The primary mode of functionalization at the nitrogen atom is through oxidation.

Tertiary amines are readily oxidized to their corresponding N-oxides using various oxidizing agents. nih.gov Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org The resulting N-oxide introduces a polar, hydrophilic functional group that can alter the molecule's physical properties and engage in further reactions. nih.gov For example, pyridine N-oxides exhibit unique reactivity in cycloaddition and nucleophilic substitution reactions. arkat-usa.org

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| m-CPBA | 5-Bromo-2-(2-methyl-1-oxido-piperidin-1-yl)aniline | N-Oxidation |

| H₂O₂ | 5-Bromo-2-(2-methyl-1-oxido-piperidin-1-yl)aniline | N-Oxidation |

While direct functionalization of the nitrogen is limited to oxidation, reactions at the α-carbon of the piperidine ring are also possible through pathways like the Polonovski–Potier reaction, which involves the activation of an N-oxide to form an iminium ion that can be trapped by nucleophiles. acs.org

The presence of a methyl group at the C2 position of the piperidine ring introduces a stereocenter and imposes significant conformational constraints on the molecule. In N-aryl-2-methylpiperidines, the conformational equilibrium of the piperidine ring is a critical factor influencing reactivity. acs.org

The fixed stereochemistry at the 2-methyl position has several implications:

Diastereoselectivity: Any reaction that creates a new stereocenter elsewhere in the molecule will likely result in a mixture of diastereomers, with the ratio determined by the steric and electronic influence of the pre-existing chiral center.

Steric Shielding: The preferred conformation will dictate how the piperidine ring and its methyl group shield one face of the aromatic ring. This can direct the approach of reagents to the aniline or bromo positions, potentially leading to regioselective or stereoselective outcomes in reactions like electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Asymmetric Synthesis: If the starting material is enantiomerically pure, the chirality at the 2-position can be used to induce asymmetry in subsequent transformations, a key strategy in the synthesis of chiral molecules. nih.gov

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The multifunctionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. nih.gov Although specific cascade reactions involving this exact substrate are not widely reported, its structure allows for the design of such sequences.

A plausible tandem strategy could involve a metal-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization involving the aniline nitrogen. For example:

Palladium-catalyzed Cross-Coupling/Cyclization: A Heck reaction with an appropriately functionalized alkene could introduce a side chain. Subsequent intramolecular cyclization, possibly catalyzed by the same palladium catalyst, could then engage the aniline nitrogen to form a new heterocyclic ring. nih.gov

Buchwald-Hartwig Amination/Intramolecular Reaction: Coupling of the C-Br bond with a molecule containing another reactive functional group could set the stage for a subsequent intramolecular transformation. For instance, coupling with an amino-ketone could be followed by an intramolecular condensation to form a fused diazepine (B8756704) system.

Another potential cascade could be initiated at the aniline group. For example, formation of an isocyanate via treatment with phosgene (B1210022) or a phosgene equivalent could be followed by an intramolecular cyclization where a nucleophilic portion of the piperidine ring (e.g., an α-lithiated carbon) attacks the isocyanate. Such strategies leverage the molecule's inherent reactivity to rapidly build molecular complexity from a single starting material. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 2 2 Methylpiperidin 1 Yl Aniline and Analogous Structures

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies are instrumental in determining the optimized molecular geometry of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline, identifying the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For a molecule with a flexible substituent like the 2-methylpiperidin-1-yl group, conformational analysis is crucial. DFT calculations can map the potential energy surface to identify various conformers and determine their relative stabilities. The energetics of these conformations are influenced by steric and electronic effects, and DFT provides a quantitative measure of these interactions. Theoretical investigations on similar aniline (B41778) derivatives have successfully employed DFT methods, often using basis sets like B3LYP/6-311++G(d,p), to achieve reliable geometric and energetic data. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N (aniline) | ~1.40 Å | |

| C-N (piperidine) | ~1.38 Å | |

| Bond Angle | C-C-N (aniline) | ~120° |

| C-N-C (piperidine) | ~115° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. mdpi.com This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of compounds like this compound. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. scispace.com These theoretical spectra can be compared with experimental data to validate the computational methodology. mdpi.com The electronic transitions are often characterized by the movement of electron density between different molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the HOMO and LUMO to explain and predict chemical reactivity. unesp.br The energies and spatial distributions of these orbitals are critical in understanding the electronic behavior of a molecule. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, is likely distributed over the aromatic ring, with potential contributions from the bromine atom, indicating sites susceptible to nucleophilic attack. The spatial arrangement of these orbitals dictates the molecule's reactivity in various chemical reactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO-LUMO gap would indicate its propensity to undergo chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are estimated energy ranges based on typical values for similar aromatic amines.

Electrophilicity and Nucleophilicity Indices Determination

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. irjweb.com These indices provide a quantitative measure of a molecule's reactivity. Chemical hardness is related to the HOMO-LUMO gap, with harder molecules having a larger gap. mdpi.com The global electrophilicity index, introduced by Parr, is a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. researchgate.net

For this compound, the calculation of these indices would help to classify it on a scale of electrophilicity and nucleophilicity. The aniline moiety suggests significant nucleophilic character, which would be reflected in these calculated indices. These theoretical parameters are valuable in predicting how the molecule will interact with other reagents. researchgate.net

Table 3: Projected Global Reactivity Descriptors for this compound

| Descriptor | Formula | Estimated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 - 2.5 eV |

| Global Electrophilicity Index (ω) | χ^2 / (2η) | 1.8 - 3.2 eV |

Note: The formulas provided are simplified representations, and the values are estimations based on theoretical principles.

Analysis of Molecular Interactions and Charge Distribution

The distribution of electrons within a molecule is fundamental to its chemical behavior, influencing its reactivity, intermolecular interactions, and physical properties. Computational chemistry provides powerful tools to visualize and quantify this distribution. For this compound, understanding the electronic landscape is key to predicting its interactions in various chemical and biological systems.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. The MEP map is color-coded to indicate different regions of electrostatic potential.

In the MEP map of a molecule like this compound, specific color regions highlight areas of varying electron density. Regions with a high concentration of electrons, and therefore a negative electrostatic potential, are typically colored in shades of red and are indicative of sites susceptible to electrophilic attack. Conversely, areas with a lower electron density and a positive electrostatic potential are shown in shades of blue and represent sites prone to nucleophilic attack. researchgate.netresearchgate.net Intermediate potentials are depicted in green and yellow.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the aniline group due to the presence of its lone pair of electrons. The bromine atom, being electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the aniline's amino group and the aliphatic protons of the methylpiperidinyl group would likely exhibit a positive electrostatic potential (blue), making them potential hydrogen bond donors. nih.gov This detailed mapping of the electronic surface allows for the prediction of how the molecule will interact with other molecules, including potential binding partners or reactants. thaiscience.info

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis interprets the complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. q-chem.com The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO is a key parameter in this analysis, with larger E(2) values indicating stronger interactions. materialsciencejournal.org

Interactive Table: Representative NBO Analysis Data for Aniline-like Structures

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=C) of ring | High | Lone Pair -> Antibonding Pi |

| σ(C-H) | σ(C-C) | Low | Sigma -> Antibonding Sigma |

| n(Br) | σ*(C-C) | Moderate | Lone Pair -> Antibonding Sigma |

Reduced Density Gradient (RDG) analysis is a computational method that helps in visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in a scatter plot where different types of interactions appear in distinct regions. Isosurfaces of the RDG can then be mapped onto the molecular structure, with colors indicating the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric effects. researchgate.net

For this compound, these analyses would reveal the key non-covalent interactions that govern its solid-state structure. The aniline's NH2 group can act as a hydrogen bond donor, while the nitrogen atom and the bromine atom can act as acceptors. Therefore, hydrogen bonding would likely be a significant feature in its crystal packing. The aromatic ring could participate in π-π stacking interactions, and the methylpiperidinyl group would contribute to van der Waals contacts. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and frequency conversion. Organic molecules with significant intramolecular charge transfer, often arising from a donor-π-acceptor architecture, can exhibit large NLO responses. nih.govmdpi.com

The NLO response of a molecule can be quantified by its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.govnih.gov These properties describe how the electron cloud of a molecule is distorted by an external electric field. A large change in dipole moment upon electronic excitation is often correlated with a high first hyperpolarizability (β), which is a key parameter for second-order NLO materials. researchgate.net

Interactive Table: Calculated NLO Properties for a Representative Organic Molecule

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.50 |

| Mean Polarizability (α) | 150.0 |

| First Hyperpolarizability (β) | 800.0 |

Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) would be utilized to identify the number and types of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in the aromatic and aliphatic regions would provide insights into their electronic environment. For 5-Bromo-2-(2-methylpiperidin-1-yl)aniline, distinct signals would be expected for the protons on the aniline (B41778) ring, the methyl group, and the piperidine (B6355638) ring. The coupling constants (J) between adjacent protons would help to establish the connectivity and relative orientation of these protons, particularly the substitution pattern on the aromatic ring and the stereochemistry of the 2-methylpiperidine (B94953) moiety.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | Data not available | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available | Data not available |

| NH₂ | Data not available | Data not available | Data not available | Data not available |

| Piperidine-CH | Data not available | Data not available | Data not available | Data not available |

| Piperidine-CH₂ | Data not available | Data not available | Data not available | Data not available |

| Piperidine-CH₂ | Data not available | Data not available | Data not available | Data not available |

| Piperidine-CH₂ | Data not available | Data not available | Data not available | Data not available |

| Piperidine-CH₂ | Data not available | Data not available | Data not available | Data not available |

| Methyl-CH₃ | Data not available | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to determine the number of non-equivalent carbon atoms in the molecule and their chemical environments. The spectrum would show distinct signals for the carbon atoms of the bromo-substituted aniline ring, the piperidine ring, and the methyl group. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms.

A hypothetical data table for the ¹³C NMR spectrum is presented below to illustrate the expected format.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C-Br | Data not available |

| Aromatic-C-N (aniline) | Data not available |

| Aromatic-C-N (piperidine) | Data not available |

| Piperidine-C | Data not available |

| Piperidine-C | Data not available |

| Piperidine-C | Data not available |

| Piperidine-C | Data not available |

| Piperidine-C | Data not available |

| Methyl-C | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity and stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the aniline ring and the 2-methylpiperidine substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which would be vital for determining the stereochemistry of the 2-methylpiperidine ring and its orientation relative to the aniline ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to the stretching and bending vibrations of the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts of the molecule, C=C bonds of the aromatic ring, C-N bonds, and the C-Br bond.

A hypothetical data table for the IR spectrum is presented below to illustrate the expected format.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| N-H bend (amine) | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) would be an ideal method for analyzing this compound. This soft ionization technique would likely produce a prominent protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Analysis of the fragmentation pattern in the MS/MS spectrum would help to further confirm the structure by showing the loss of specific fragments, such as the methyl group or parts of the piperidine ring.

A hypothetical data table for the ESI-MS data is presented below to illustrate the expected format.

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ (⁷⁹Br) | Data not available | Data not available |

| [M+H]⁺ (⁸¹Br) | Data not available | Data not available |

| Fragment Ions | Data not available | Data not available |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Despite a thorough search of available scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available at this time.

The process of obtaining such data would involve the growth of a suitable single crystal of this compound, followed by its analysis using an X-ray diffractometer. The resulting diffraction pattern would then be used to solve and refine the crystal structure.

Without experimental data, a crystallographic data table cannot be generated. Further research and publication in this area would be necessary to provide a definitive structural elucidation of this compound in the solid state.

Advanced Applications and Future Research Directions of 5 Bromo 2 2 Methylpiperidin 1 Yl Aniline

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

The strategic positioning of the bromo, amino, and 2-methylpiperidin-1-yl groups on the aniline (B41778) ring makes 5-Bromo-2-(2-methylpiperidin-1-yl)aniline a highly valuable intermediate for the synthesis of a wide array of complex organic structures. The bromine atom serves as a handle for various cross-coupling reactions, while the aniline nitrogen provides a nucleophilic center for cyclization and functionalization.

Construction of Fused and Bridged Heterocyclic Systems

While direct, specific examples of the synthesis of fused and bridged heterocyclic systems from this compound are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established synthetic strategies for such scaffolds. The presence of the ortho-amino and bromo substituents is particularly conducive to palladium-catalyzed intramolecular cyclization reactions, such as the intramolecular Heck reaction, to form fused ring systems.

For instance, derivatives of o-bromoanilines are known to undergo intramolecular Heck reactions to construct various nitrogen-containing heterocycles. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a tethered alkene, leading to the formation of a new ring. The general mechanism for such a transformation is depicted below:

| Step | Description |

| Oxidative Addition | A Pd(0) catalyst inserts into the aryl-bromide bond of the this compound derivative. |

| Carbopalladation | The resulting arylpalladium(II) complex undergoes intramolecular insertion of a tethered alkene. |

| β-Hydride Elimination | Elimination of a β-hydrogen atom from the alkylpalladium intermediate regenerates the double bond within the newly formed ring and a hydridopalladium(II) species. |

| Reductive Elimination | The hydridopalladium(II) species undergoes reductive elimination to regenerate the Pd(0) catalyst. |

This table outlines the generally accepted mechanism for the intramolecular Heck reaction, a plausible route for synthesizing fused heterocycles from derivatives of this compound.

Furthermore, the aniline nitrogen can participate in cyclization reactions to form bridged heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.

Preparation of Multi-Functionalized Aromatic and Heterocyclic Compounds

The utility of this compound as a scaffold for multi-functionalized aromatic and heterocyclic compounds is well-established, primarily through its application in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive site for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 5-position. This allows for the synthesis of a diverse library of biaryl and related compounds, which are common motifs in pharmaceuticals.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2-(2-methylpiperidin-1-yl)aniline |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-Heteroaryl-2-(2-methylpiperidin-1-yl)aniline |

| This compound | Alkylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-Alkyl-2-(2-methylpiperidin-1-yl)aniline |

This interactive data table showcases representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound to generate multi-functionalized aromatic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromine atom of this compound can be substituted with a variety of primary and secondary amines, leading to the synthesis of multi-functionalized aniline derivatives with diverse substitution patterns.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Primary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | N⁵-Substituted-2-(2-methylpiperidin-1-yl)benzene-1,5-diamine |

| This compound | Secondary Amine | Pd(OAc)₂ / XPhos / K₃PO₄ | 5-(Disubstituted-amino)-2-(2-methylpiperidin-1-yl)aniline |

This interactive data table illustrates the application of the Buchwald-Hartwig amination for the synthesis of multi-functionalized aniline derivatives from this compound.

These cross-coupling strategies, often used in medicinal chemistry campaigns, allow for the systematic modification of the aniline scaffold to explore structure-activity relationships and optimize the properties of drug candidates.

Exploration in Materials Science

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential for applications in materials science, particularly in the development of novel organic electronic and non-linear optical materials.

Development of Organic Materials with Tunable Electronic Properties

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials, such as their band gap and charge carrier mobility, can be finely tuned through chemical modification.

Derivatives of this compound, with their electron-rich aniline core and the potential for extended conjugation through the introduction of various aromatic and heterocyclic substituents via cross-coupling reactions, represent a promising class of building blocks for new organic semiconductors. The steric bulk of the 2-methylpiperidine (B94953) group can influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of the material. By systematically varying the substituents on the aniline ring, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the electronic and optical properties of the resulting materials.

Investigation of Non-Linear Optical (NLO) Material Potential

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They have potential applications in various photonic technologies, such as optical switching and frequency conversion. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.

The combination of an electron-donating amino group and the potential to introduce electron-withdrawing groups onto the aromatic ring of this compound derivatives creates a "push-pull" electronic structure, which is a common design motif for enhancing NLO properties. The intramolecular charge transfer from the donor (amino group) to the acceptor (substituent) upon excitation can lead to a large change in the dipole moment, resulting in a significant second-order NLO response. Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the hyperpolarizabilities of designed molecules and guide the synthesis of promising NLO materials based on this scaffold.

Applications in Catalyst or Ligand Design for Organic Transformations

The nitrogen atoms in the aniline and piperidine (B6355638) moieties of this compound make it a potential precursor for the synthesis of novel ligands for transition metal catalysis. The ability to functionalize the aromatic ring allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which can have a profound impact on the activity and selectivity of the metal catalyst.

For example, the aniline nitrogen can be incorporated into a larger chelating ligand system. The substituents on the aromatic ring can then be varied to modulate the electron density at the metal center and influence the steric environment around it. Such tailored ligands can be used to develop highly efficient and selective catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. While specific examples of catalysts or ligands derived directly from this compound are not yet prevalent in the literature, the versatility of this scaffold suggests a promising area for future research and development in the field of catalysis.

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify potential drug candidates. The structure of this compound makes it an excellent building block for inclusion in such libraries.

The key to its utility in combinatorial chemistry lies in its functional groups, which allow for a variety of chemical modifications. The aniline amine group and the aromatic ring can be readily functionalized, while the bromine atom provides a handle for cross-coupling reactions. This allows for the systematic and rapid generation of a diverse range of derivatives.

Key Reactive Sites for Library Diversification:

| Reactive Site | Potential Reactions | Resulting Structures |

| Aromatic Bromine | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Bi-aryl compounds, Alkylated, Alkenylated, Alkynylated, and Aminated derivatives |

| Aniline Amine | Acylation, Sulfonylation, Reductive amination, Diazotization | Amides, Sulfonamides, Secondary amines, Azo compounds |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Further substituted aromatic rings |

By employing these reactions in a combinatorial fashion, a vast library of compounds can be generated from the this compound scaffold. For instance, reacting the parent compound with a variety of boronic acids via the Suzuki coupling reaction would yield a library of bi-aryl derivatives. Simultaneously or sequentially, the aniline group could be acylated with a range of carboxylic acids to produce a diverse set of amides. This multi-dimensional approach to diversification can rapidly expand the chemical space explored in a drug discovery program.

The resulting libraries can be screened against a wide array of biological targets, including enzymes and receptors, to identify hit compounds with desired therapeutic activities. The structural information from these hits can then be used to design more potent and selective lead compounds.

Development of Novel and Sustainable Synthetic Routes for the Compound

The advancement of organic synthesis is increasingly focused on the development of environmentally friendly and efficient methods. Future research on this compound will likely focus on creating novel and sustainable synthetic routes for its production. This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Potential Green Chemistry Approaches:

Greener Bromination: Traditional bromination methods often use hazardous reagents like liquid bromine. Future syntheses could employ safer and more sustainable brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst, or oxidative bromination using a bromide salt and a green oxidant. Research has demonstrated the use of ceric ammonium (B1175870) nitrate-KBr combinations in greener bromination of acetanilides, which could be adapted for aniline derivatives. sci-hub.stalfred.eduacs.org

Catalytic C-N Bond Formation: The formation of the bond between the aniline ring and the 2-methylpiperidine moiety is a key step. Traditional methods might involve nucleophilic aromatic substitution under harsh conditions. Modern approaches could utilize palladium- or copper-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), which often proceed under milder conditions with higher efficiency and selectivity.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgresearchgate.net Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process. This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. Recent advancements in flow chemistry have enabled the rapid and scalable synthesis of various functionalized piperidines. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the use of enzymes, such as transaminases, for the stereoselective synthesis of the 2-methylpiperidine precursor or enzymes for the regioselective functionalization of the aniline ring. acs.org

Comparison of Potential Synthetic Routes:

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures | Often involves hazardous reagents, harsh conditions, and significant waste generation |

| Catalytic Methods | Milder reaction conditions, higher selectivity, lower catalyst loading | Catalyst cost and removal can be a concern |

| Flow Chemistry | Enhanced safety, reproducibility, and scalability; easier automation | Higher initial equipment cost |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally benign | Limited substrate scope and enzyme stability can be challenging |

By focusing on these modern synthetic methodologies, the production of this compound can be made more sustainable, cost-effective, and environmentally friendly, which is crucial for its potential large-scale application in the pharmaceutical and chemical industries.

Q & A